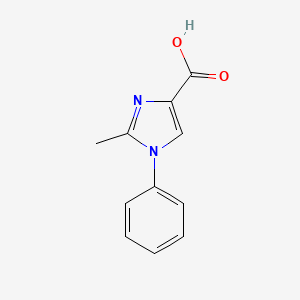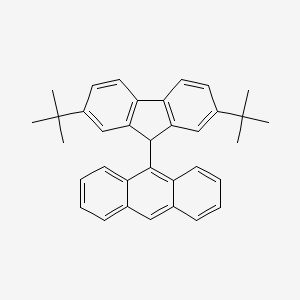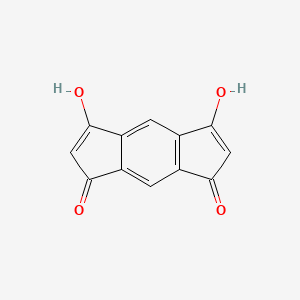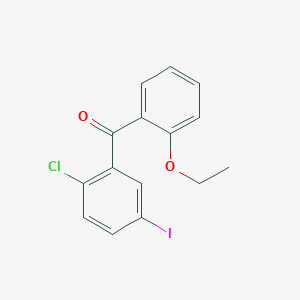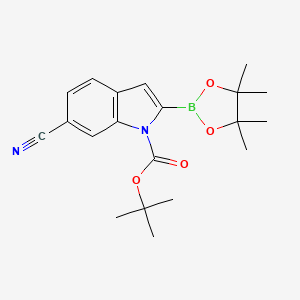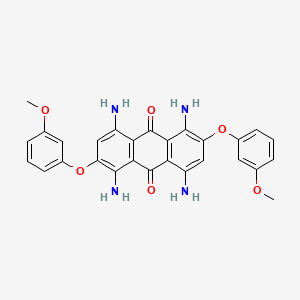
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O6. It is known for its unique structure, which includes multiple amino groups and methoxyphenoxy groups attached to an anthracene-9,10-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the starting material.
Amination: The anthracene-9,10-dione undergoes amination to introduce amino groups at the 1, 4, 5, and 8 positions.
Etherification: The next step involves the etherification of the intermediate product with 3-methoxyphenol to attach the methoxyphenoxy groups at the 2 and 6 positions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
化学反应分析
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene-9,10-dione compounds .
科学研究应用
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials.
Chemistry: The compound serves as a building block for synthesizing complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is explored for use in dyes and pigments due to its vibrant color properties
作用机制
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the anthracene-9,10-dione core can participate in redox reactions. These interactions can affect cellular pathways and lead to biological effects such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of methoxy groups.
1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione: Similar structure but with ethyl groups instead of methoxy groups.
2,3,5,6-Tetraamino-2,5-cyclohexadiene-1,4-dione: Different core structure but similar amino group arrangement .
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione is unique due to the presence of methoxyphenoxy groups, which can influence its electronic properties and reactivity. This makes it particularly valuable in materials science and organic electronics .
属性
CAS 编号 |
83424-49-1 |
|---|---|
分子式 |
C28H24N4O6 |
分子量 |
512.5 g/mol |
IUPAC 名称 |
1,4,5,8-tetraamino-2,6-bis(3-methoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O6/c1-35-13-5-3-7-15(9-13)37-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)38-16-8-4-6-14(10-16)36-2/h3-12H,29-32H2,1-2H3 |
InChI 键 |
PUWMBRMJIBTDCB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)OC)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


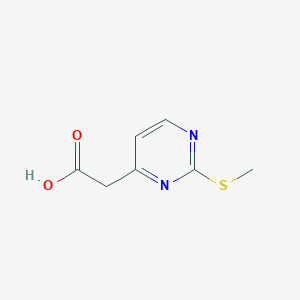
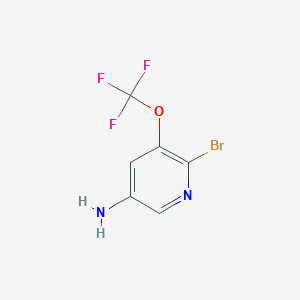
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)

